

Physical and chemical properties of 2-Methylterephthalonitrile

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Compound of Interest

Compound Name: 2-Methylterephthalonitrile

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An In-depth Technical Guide to 2-Methylterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Methylterephthalonitrile** (CAS No. 55984-93-5). It includes a detailed summary of its known physical constants, spectral data, and reactivity. This document also outlines a potential synthetic route and discusses the biological activities of structurally related compounds, offering insights for its potential applications in research and drug development.

Introduction

2-Methylterephthalonitrile, also known as 2,5-dicyanotoluene, is an aromatic nitrile compound. Its structure, featuring a benzene ring substituted with two nitrile groups and a methyl group, makes it a valuable intermediate in organic synthesis. The presence of reactive nitrile functionalities and the potential for modification of the aromatic ring offer a versatile platform for the synthesis of a variety of more complex molecules, including those with potential pharmacological activity. This guide aims to consolidate the available technical information on **2-Methylterephthalonitrile** to support its use in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Methylterephthalonitrile** is presented in Table 1.

Table 1: Physical and Chemical Properties of **2-Methylterephthalonitrile**

Property	Value	Reference(s)
IUPAC Name	2-Methylbenzene-1,4-dicarbonitrile	N/A
Synonyms	2,5-Dicyanotoluene	N/A
CAS Number	55984-93-5	[1]
Molecular Formula	C ₉ H ₆ N ₂	[1]
Molecular Weight	142.16 g/mol	[1]
Appearance	Solid	[1]
Melting Point	149-151 °C	[1]
Boiling Point	315 °C at 760 mmHg	[2] [3]
Density	1.1 ± 0.1 g/cm ³	[4]
Solubility	Data not available. Generally, nitriles of this type exhibit low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and acetone.	

Spectral Data

Detailed experimental spectra for **2-Methylterephthalonitrile** are not readily available in the public domain. However, based on its structure, the expected spectral characteristics can be predicted.

1H NMR Spectroscopy

The proton NMR spectrum of **2-Methylterephthalonitrile** is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), and their splitting pattern will depend on their coupling with each other. The methyl group protons will appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm).

13C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The nitrile carbons will appear in the δ 115-125 ppm range. The aromatic carbons will resonate in the δ 120-150 ppm region. The methyl carbon will be found in the upfield region, typically around δ 20-30 ppm. Quaternary carbons, including those of the nitrile groups and the aromatic carbons attached to the methyl and nitrile groups, are expected to show weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methylterephthalonitrile** will be characterized by the following key absorption bands:

- C≡N stretch: A sharp, strong absorption band in the region of 2220-2260 cm^{-1} is characteristic of the nitrile functional groups.^[5]
- Aromatic C-H stretch: Absorption bands above 3000 cm^{-1} .^[6]
- Aromatic C=C stretch: Medium to weak absorption bands in the 1400-1600 cm^{-1} region.^[6]
- Aliphatic C-H stretch: Absorption bands from the methyl group will appear just below 3000 cm^{-1} .^[6]

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (142.16). Common fragmentation patterns for aromatic nitriles involve the loss of HCN (m/z 27) and the fragmentation of the alkyl substituent.^{[7][8]} The

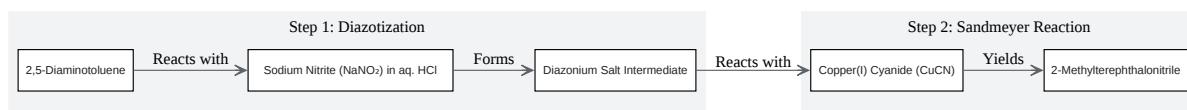
fragmentation of **2-Methylterephthalonitrile** would likely involve the loss of a methyl radical ($\text{CH}_3\bullet$, m/z 15) to form a stable cation, and subsequent fragmentation of the aromatic ring.

Experimental Protocols

Synthesis of **2-Methylterephthalonitrile**

A plausible synthetic route for **2-Methylterephthalonitrile** is the Sandmeyer reaction, starting from 2,5-diaminotoluene.[1][2][3][4][9] While a specific detailed protocol for this exact conversion is not available, a general procedure based on the Sandmeyer reaction is outlined below.

Logical Workflow for the Synthesis of **2-Methylterephthalonitrile** via Sandmeyer Reaction:



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Caption: A proposed two-step synthesis of **2-Methylterephthalonitrile**.

Detailed Methodology (General Protocol):

- **Diazotization of 2,5-Diaminotoluene:**
 - Dissolve 2,5-diaminotoluene in a cooled aqueous solution of a strong acid, typically hydrochloric acid.
 - Slowly add a chilled aqueous solution of sodium nitrite while maintaining a low temperature (0-5 °C) with vigorous stirring. The reaction is typically monitored for the presence of nitrous acid using starch-iodide paper.
 - The completion of this step yields an aqueous solution of the corresponding bis(diazonium) salt.

- Sandmeyer Reaction (Cyanation):
 - In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.
 - Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The temperature should be carefully controlled.
 - The reaction mixture is then typically warmed to room temperature and may require heating to drive the reaction to completion.
 - The product, **2-Methylterephthalonitrile**, can then be isolated by extraction with an organic solvent, followed by purification techniques such as recrystallization or column chromatography.

Reactivity and Chemical Reactions

The chemical reactivity of **2-Methylterephthalonitrile** is primarily dictated by the nitrile groups and the aromatic ring.

- Nucleophilic Addition to Nitriles: The nitrile groups are susceptible to nucleophilic attack. For instance, they can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.
- Reduction of Nitriles: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).[\[10\]](#)
- Cycloaddition Reactions: The nitrile groups can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form heterocyclic compounds.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing methyl and nitrile groups.

Biological Activity and Potential Applications

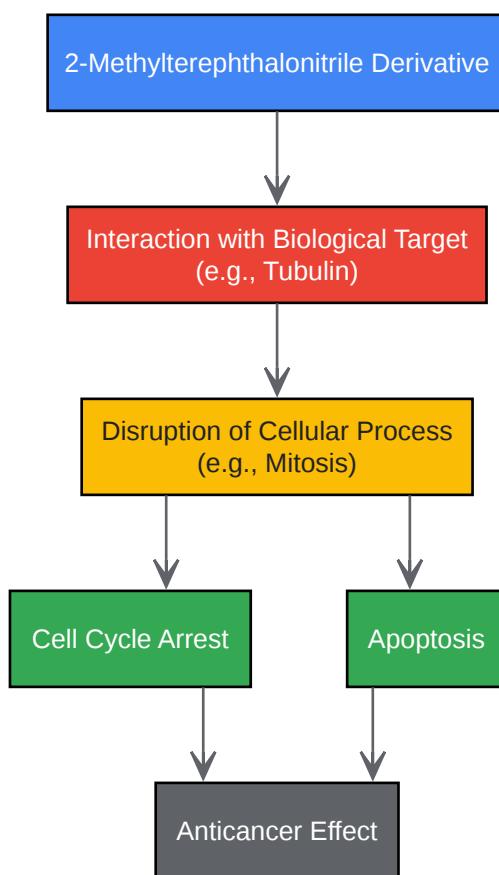
While there is limited information on the specific biological activity of **2-Methylterephthalonitrile**, related phenylacrylonitrile derivatives have shown promising anticancer and cytotoxic effects.[\[16\]](#)[\[17\]](#)

Anticancer Activity of Related Compounds: Studies on various 2-phenylacrylonitrile derivatives have demonstrated potent inhibitory activity against cancer cell lines such as HCT116 and BEL-7402.[16] Some of these compounds have been shown to act as tubulin inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.[16]

Cytotoxicity: The cytotoxic potential of acrylonitrile derivatives has been investigated against various cell lines.[7] The specific cytotoxicity of **2-Methylterephthalonitrile** has not been extensively reported and warrants further investigation.

Given the biological activities of similar compounds, **2-Methylterephthalonitrile** could serve as a valuable scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further research is needed to elucidate its specific biological effects and potential mechanisms of action.

Logical Relationship of Potential Drug Action:



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Caption: Potential mechanism of anticancer action for **2-Methylterephthalonitrile** derivatives.

Conclusion

2-Methylterephthalonitrile is a chemical compound with well-defined physical properties and predictable spectral characteristics. Its versatile reactivity makes it a useful building block in organic synthesis. While direct biological data is scarce, the demonstrated anticancer and cytotoxic activities of related compounds suggest that **2-Methylterephthalonitrile** and its derivatives are promising candidates for further investigation in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this compound. Further experimental validation of its solubility, spectral properties, and biological activities is encouraged.

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